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m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline

Epoxy curing kinetics Network formation Near-infrared spectroscopy

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline (CAS 71604-74-5), also known as triglycidyl-m-aminophenol (TGmAP) or 3-glycidyloxy-N,N-diglycidylaniline, is a trifunctional aromatic epoxy resin of the glycidyl amine class. It possesses three reactive oxirane groups attached to a single meta-substituted aminophenol core, yielding a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 71604-74-5
Cat. No. B1630762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
CAS71604-74-5
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4
InChIInChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
InChIKeyVAGOJLCWTUPBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline (CAS 71604-74-5): Trifunctional Meta-Aminophenol Epoxy Resin for High-Performance Procurement


m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline (CAS 71604-74-5), also known as triglycidyl-m-aminophenol (TGmAP) or 3-glycidyloxy-N,N-diglycidylaniline, is a trifunctional aromatic epoxy resin of the glycidyl amine class. It possesses three reactive oxirane groups attached to a single meta-substituted aminophenol core, yielding a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol . Commercially available as Araldite MY0610 (Huntsman) or MY-0600, this low-viscosity liquid resin cures with both amine and anhydride hardeners to form highly cross-linked networks with glass transition temperatures exceeding 200 °C, and is engineered for advanced composite, adhesive, and electrical encapsulation applications demanding high thermal and mechanical performance .

Trifunctional glycidyl amine epoxy resin with three reactive oxirane groups for highly cross-linked thermoset networks
Meta-substituted aminophenol core enables distinct network formation kinetics and internal antiplasticisation vs. para isomer
Low-viscosity liquid resin compatible with prepreg, RTM, filament winding, and vacuum casting processes

Why Generic Substitution of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline with Other Trifunctional Epoxy Resins Fails


Trifunctional epoxy resins are not interchangeable. The meta-substituted phenylene ring in TGmAP fundamentally alters network formation kinetics, final network architecture, and resultant thermomechanical properties relative to its para-substituted isomer, triglycidyl-p-aminophenol (TGpAP, CAS 5026-74-4). TGmAP consumes secondary amines and forms tertiary amines significantly faster during cure, leading to earlier cross-linking and a distinctly different network topology [1]. Furthermore, the meta isomer induces internal antiplasticisation—simultaneously increasing glassy modulus, yield stress, and density while suppressing the beta relaxation and lowering the rubbery modulus relative to the para isomer [2]. Substituting one isomer for the other without reformulation will produce a cured material with measurably different Tg, stiffness, and failure behavior, directly impacting composite part qualification and adhesive bond performance.

Cross-linking kinetics TGmAP forms tertiary amines and cross-links earlier than TGpAP during amine cure. Substituting the para isomer may shift gelation timing and alter cure cycle design.
Network architecture Meta substitution induces internal antiplasticisation—higher glassy modulus, yield stress, and density with suppressed beta relaxation. TGpAP produces a measurably different thermomechanical profile.
Process viscosity TGmAP viscosity is substantially higher than TGpAP at ambient temperature. Direct substitution without process adjustment may compromise fiber wet-out and void formation in infusion processes.

Quantitative Differentiation Evidence: m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline vs. Closest Analogs


Earlier Cross-Linking Kinetics: TGmAP vs. TGpAP During Amine Cure by NIR Spectroscopy

In a direct head-to-head NIR cure monitoring study, triglycidyl-meta-aminophenol (TGmAP, the target compound) formulations consumed secondary amines and produced tertiary amines faster than triglycidyl-para-aminophenol (TGpAP) formulations when cured with either 3,3′-DDS or 4,4′-DDS [1]. This earlier tertiary amine formation indicates that cross-linking occurs at an earlier stage of the cure cycle for TGmAP. In contrast, TGpAP formulations exhibited significantly earlier etherification side reactions, which compete with amine-epoxy addition and can lead to a less homogeneous network [1].

Cure kinetics
Head-to-head
TGmAP formulations consumed secondary amines and produced tertiary amines earlier than TGpAP with both 3,3′-DDS and 4,4′-DDS; etherification was substantially delayed in TGmAP.
Supports faster green strength development during composite cure.
NIR monitoring; epoxy-rich formulation at 100–200 °C cure cycle.
Epoxy curing kinetics Network formation Near-infrared spectroscopy Cross-link density

Glass Transition Temperature (Tg) of TGmAP/DDS Networks vs. TGpAP/DDS Networks

Dynamic mechanical analysis (DMA) on four TGAP/DDS isomer combinations revealed that TGmAP-based networks exhibit lower Tg values than their TGpAP counterparts. When cured with 4,4′-DDS, TGmAP/44′DDS yields a Tg of 237 ± 1 °C, which is 33 °C lower than TGpAP/44′DDS at 270 ± 1 °C [1]. With 3,3′-DDS, TGmAP/33′DDS gives 212 ± 1 °C vs. TGpAP/33′DDS at 231 ± 1 °C [1]. The beta transition area, indicative of sub-Tg molecular mobility, is also reduced in TGmAP networks (2.86 vs. 3.43 for 44′DDS-cured systems; 2.32 vs. 3.08 for 33′DDS-cured systems) [1].

Glass transition (Tg)
Head-to-head
TGmAP/44′DDS: 237 ± 1 °C vs. TGpAP/44′DDS: 270 ± 1 °C (Δ −33 °C). TGmAP/33′DDS: 212 ± 1 °C vs. TGpAP/33′DDS: 231 ± 1 °C (Δ −19 °C).
Tg exceeds 200 °C aerospace threshold for both isomer networks.
DMA tan δ peak; beta transition area reduced 17–25% in TGmAP.
Glass transition temperature Thermomechanical properties DMA Epoxy network

Uncured Resin Viscosity: TGmAP (MY0610) vs. TGpAP (MY0510) at Processing Temperature

The meta isomer exhibits substantially higher room-temperature viscosity than the para isomer. Huntsman Araldite MY0610 (TGmAP) has a viscosity of 1,500–4,800 cP at 25 °C, whereas Araldite MY0510 (TGpAP) measures 550–850 cP at the same temperature . This 2.7- to 5.6-fold higher viscosity of TGmAP affects resin flow behavior in infusion processes.

Uncured viscosity
Data to verify
TGmAP (MY0610): 1,500–4,800 cP at 25 °C vs. TGpAP (MY0510): 550–850 cP at 25 °C.
May require process temperature adjustment for infusion processes.
Supplier specification; 2.7–5.6× higher than para isomer.
Viscosity Processability Resin transfer molding Prepreg

Internal Antiplasticisation: Meta-Substituted TGAP Increases Glassy Modulus, Yield Stress, and Density vs. Para-Substituted TGAP

Dynamic and static mechanical testing of four TGAP/DDS isomer combinations demonstrated that incorporation of meta-substituted phenylene rings—whether in the epoxy (TGmAP) or the amine (3,3′-DDS)—induces internal antiplasticisation. This phenomenon increases glassy modulus, compressive yield stress, density, and strain to failure while simultaneously decreasing Tg, beta transition intensity, and rubbery modulus [1]. Notably, the fracture toughness increase was observed only for networks containing meta-substituted amine; the meta-substituted epoxy alone did not alter fracture toughness relative to its para counterpart [1].

Internal antiplasticisation
Head-to-head
Meta substitution increases glassy modulus, compressive yield stress, density, and strain to failure relative to para isomer networks.
Stiffness increase without loss of ductility.
Fracture toughness unchanged for meta epoxy vs. para epoxy in SENB.
Internal antiplasticisation Glassy modulus Yield stress Density Beta transition

Cured Neat-Resin Mechanical Properties of TGmAP with Anhydride Cure: Tg, Impact, Flexural, and Tensile Data

A Chinese patent (CN104478831A) reports that triglycidyl-m-aminophenol epoxy resin cured with methyl endomethylene tetrahydrophthalic anhydride (100:160 resin:anhydride parts by weight) achieves a Tg of 241 °C, impact strength of 20 kJ/m², bending strength of 190 MPa, and tensile strength of 70 MPa [1]. These values establish a quantitative performance baseline for anhydride-cured TGmAP. A comparison with literature data for anhydride-cured TGpAP is not directly available within the same study, representing a class-level performance benchmark.

Anhydride cure performance
Class-level
Tg 241 °C, impact 20 kJ/m², bending 190 MPa, tensile 70 MPa with methyl endomethylene tetrahydrophthalic anhydride cure.
Performance baseline for high-temperature electrical casting applications.
Patent data (CN104478831A); no within-study TGpAP comparator.
Anhydride curing Mechanical properties Impact strength Flexural strength Tensile strength

Commercial Formulation Properties: KT3301 (meta-TGAP) vs. KT3101 (para-TGAP) with DDS Cure

A commercial supplier (Zhengzhou Kerton Chemical) provides both meta (KT3301) and para (KT3101) grades of triglycidyl aminophenol epoxy resin, enabling a direct commercial specification comparison when each is cured with 4,4′-diaminodiphenyl sulfone (DDS). KT3301 (meta) yields a Tg of 210–220 °C (TMA), with tensile strength of 20–30 MPa, bending strength of 125–135 MPa, and elongation at break of 3.0–3.2% . In contrast, KT3101 (para) gives Tg of 245–250 °C (DMA), tensile strength of 64 MPa, and bending strength of 132 MPa . While cure cycles differ slightly—KT3301 uses 120 °C/2 h + 150 °C/3 h + 180 °C/2 h with BF₃ catalyst, whereas KT3101 uses 80 °C/0.5 h + 100 °C/1 h + 120 °C/1.5 h + 180 °C/2 h—the data illustrate the property trade-offs between the two isomers under representative commercial formulation conditions.

Commercial benchmark
Data to verify
KT3301 (meta): Tg 210–220 °C, elongation 3.0–3.2% vs. KT3101 (para): Tg 245–250 °C, elongation 2.3% with DDS cure.
Meta isomer offers higher elongation for thermal stress cracking resistance.
Different cure schedules and Tg measurement methods (TMA vs. DMA).
Epoxy casting DDS cure Tensile strength Flexural strength Commercial benchmark

High-Value Application Scenarios for m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline Based on Quantitative Differentiation Evidence


Aerospace-Grade Structural Composites Requiring Early Cross-Linking and High Tg with Controlled Ductility

TGmAP is particularly suited for carbon fiber prepreg and resin transfer molding (RTM) of primary and secondary aerospace structures where rapid green strength development reduces mold occupancy time. The earlier cross-linking kinetics of TGmAP vs. TGpAP accelerate cure cycle throughput [1], while the Tg of 237 °C (with 4,4′-DDS) exceeds the 200 °C service temperature threshold for high-temperature composite applications [2]. The internal antiplasticisation effect imparts increased glassy modulus and yield stress while maintaining strain to failure, directly benefiting damage tolerance [3]. Araldite MY0610 (Huntsman) is the commercial aero-grade product fulfilling this scenario.

High-Temperature Electrical Casting and Encapsulation with Anhydride Cure Systems

For vacuum casting (APG, VARTM) of electrical insulation components—micro motor encapsulation, high-voltage bushings, and transformer coils—TGmAP cured with methyl endomethylene tetrahydrophthalic anhydride delivers a Tg of 241 °C combined with impact strength of 20 kJ/m² and bending strength of 190 MPa [4]. The meta isomer's property profile, with higher elongation vs. the para isomer under comparable DDS cure , reduces thermal stress cracking risk in thick-section castings subjected to thermal cycling.

High-Modulus Structural Adhesives Operating Under Hot-Wet Conditions

TGmAP-based formulations are specified in high-modulus, high-Tg structural adhesive systems for bonded joints exposed to elevated temperature and humidity. The meta isomer's suppressed beta transition intensity (2.86 vs. 3.43 for para isomer with 4,4′-DDS) [2] suggests reduced sub-Tg viscoelastic energy dissipation, which correlates with improved creep resistance and dimensional stability under sustained load at elevated temperature. Huntsman reports Araldite MY0610 provides 'strong improvement of Tg levels and modulus in epoxy formulations' for 'high hot-wet performance and toughness' .

Filament-Wound Pressure Vessels and Pipes Requiring Balanced Tg and Fracture Resistance

In filament winding of composite overwrapped pressure vessels (COPVs) and corrosion-resistant piping, TGmAP offers a processing and performance balance distinct from TGpAP. While the higher viscosity of TGmAP (1,500–4,800 cP) vs. TGpAP (550–850 cP) requires process temperature adjustment, it provides adequate fiber wet-out at moderate preheat (~60 °C). The cured network's fracture toughness (unchanged vs. para in epoxy-dominated failure modes) combined with internal antiplasticisation-derived stiffness increases [3] yields a pressure vessel liner or structural pipe with high burst strength and adequate damage tolerance.

Application
Selection Property
Validation Focus
Aerospace structural composites
Early cross-linking kinetics
Green strength development and cycle time reduction
High-temperature electrical casting
Anhydride-cure Tg profile
Thermal cycling endurance and crack resistance
Structural adhesives (hot-wet)
Suppressed beta transition intensity
Creep resistance and dimensional stability under sustained load
Filament-wound pressure vessels
Balanced stiffness and ductility
Burst strength and damage tolerance validation
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